N-(3-chlorophenyl)-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N~1~-(3-Chlorophenyl)-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-hydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chlorophenyl)-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-hydrazinecarbothioamide typically involves multiple steps. One common approach is the N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines . This method provides excellent yields and enantioselectivities under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-Chlorophenyl)-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N~1~-(3-Chlorophenyl)-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include anticancer and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-chlorophenyl)-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various signaling pathways, leading to its observed biological effects. Specific pathways and targets may include inhibition of certain enzymes or activation of receptor-mediated processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide
Uniqueness
N~1~-(3-Chlorophenyl)-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C21H21ClN6OS |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C21H21ClN6OS/c1-28-19-17(18(27-28)12-7-8-12)15(10-16(24-19)11-5-6-11)20(29)25-26-21(30)23-14-4-2-3-13(22)9-14/h2-4,9-12H,5-8H2,1H3,(H,25,29)(H2,23,26,30) |
InChI Key |
URBCHEJGEUSUMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NNC(=S)NC4=CC(=CC=C4)Cl)C(=N1)C5CC5 |
Origin of Product |
United States |
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